3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H16BrN3OS and its molecular weight is 390.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Heterocyclic Chemistry
3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide plays a crucial role in the synthesis of heterocyclic compounds, serving as a versatile starting material. For instance, its reactions with different reagents lead to the formation of various thieno[2,3-b]pyridine derivatives, which are explored for their antimicrobial activities. The ability to generate a diverse range of compounds from this starting material showcases its significance in heterocyclic chemistry, offering pathways to new potential therapeutic agents with varied biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antiproliferative Activity
Research on analogs of this compound reveals their potential in anticancer therapy. Modification of its structure has led to compounds with significant antiproliferative activity against specific cancer cell lines. This highlights the compound's utility in the development of new anticancer agents, particularly those targeting the phospholipase C enzyme. The exploration of structure-activity relationships around this scaffold provides insights into designing more potent derivatives for cancer treatment (van Rensburg et al., 2017).
Antimicrobial Applications
Compounds derived from this compound have been evaluated for their antimicrobial properties. The synthesis of novel derivatives and their subsequent testing against various microbial strains demonstrate the potential of these compounds as antimicrobial agents. The structural versatility of the thieno[2,3-b]pyridine core allows for the development of compounds with broad-spectrum antimicrobial activity, offering a promising avenue for new drug discovery in combating resistant microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Mechanism of Action
Target of Action
It is suggested that the mechanism of action is most likely mediated through cdk8 inhibition .
Mode of Action
It is suggested that the compound may inhibit cdk8, a cyclin-dependent kinase
Biochemical Pathways
Given its potential role as a cdk8 inhibitor , it may affect pathways related to cell cycle regulation and proliferation
Result of Action
If it acts as a cdk8 inhibitor , it could potentially slow or halt cell division, affecting the growth of cells.
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3OS/c1-8-9(2)13-14(19)15(23-17(13)20-10(8)3)16(22)21-12-6-4-11(18)5-7-12/h4-7H,19H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRQSMAJQXHOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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